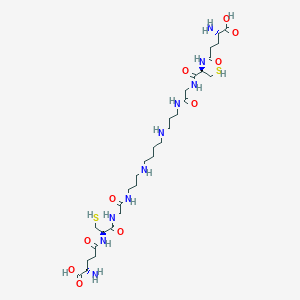
Bis(glutathionyl)spermine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(glutathionyl)spermine is a peptide.
Aplicaciones Científicas De Investigación
Biochemical Role in Redox Regulation
Bis(glutathionyl)spermine is synthesized from glutathione and spermidine through the action of specific synthetases. This compound serves as a significant antioxidant in various biological systems, especially in protozoan parasites such as Trypanosoma cruzi and Leishmania species. It helps maintain redox homeostasis by participating in the detoxification of reactive oxygen species (ROS) and protecting cellular components from oxidative damage.
Therapeutic Potential
The unique biochemical characteristics of this compound have led to its investigation as a potential therapeutic target for treating diseases caused by trypanosomatid parasites.
Case Studies and Research Findings
- Chemotherapeutic Approaches : Research indicates that targeting the biosynthesis pathways of this compound could yield novel treatments for diseases such as Chagas disease and leishmaniasis. By inhibiting the enzymes involved in its synthesis, researchers aim to disrupt the redox balance within these parasites, leading to increased susceptibility to oxidative stress .
- Polyamine-based Inhibitors : The broad substrate specificity of the enzyme trypanothione synthetase suggests that it could be exploited for designing inhibitors that target polyamine metabolism in parasites .
Applications in Proteomics
The ability of this compound to modify protein thiol groups has made it a valuable tool in proteomics research.
Experimental Applications
- S-glutathionylation Profiling : Researchers have developed methods to utilize this compound for profiling protein S-glutathionylation in mammalian cells. This approach allows for the identification and quantification of proteins modified by this compound, providing insights into cellular redox states and signaling pathways .
- Activity-based Probes : The development of activity-based probes incorporating this compound has facilitated the study of redox-regulated proteins, enabling researchers to distinguish between active and inactive forms of enzymes under oxidative stress conditions .
Summary Table of Applications
Propiedades
Fórmula molecular |
C30H56N10O10S2 |
|---|---|
Peso molecular |
781 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-[[2-[3-[4-[3-[[2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]propylamino]butylamino]propylamino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H56N10O10S2/c31-19(29(47)48)5-7-23(41)39-21(17-51)27(45)37-15-25(43)35-13-3-11-33-9-1-2-10-34-12-4-14-36-26(44)16-38-28(46)22(18-52)40-24(42)8-6-20(32)30(49)50/h19-22,33-34,51-52H,1-18,31-32H2,(H,35,43)(H,36,44)(H,37,45)(H,38,46)(H,39,41)(H,40,42)(H,47,48)(H,49,50)/t19-,20-,21-,22-/m0/s1 |
Clave InChI |
DTLYCKOAJLQYOS-CMOCDZPBSA-N |
SMILES isomérico |
C(CCNCCCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N)CNCCCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
C(CCNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















